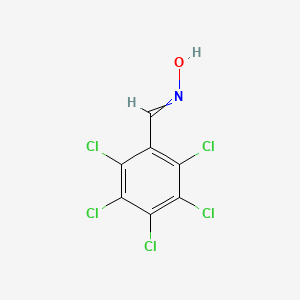
Pentachlorobenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is an oxime derivative of pentachlorobenzaldehyde, where the aldehyde group has been converted to an oxime functional group.
- Oximes are compounds containing the functional group -N=C(OH)-, formed by the reaction of an aldehyde or ketone with hydroxylamine.
Pentachlorobenzaldehyde oxime: (CAS Number: 29450-63-3) is a chemical compound with the molecular formula C7H2Cl5NO and a molecular weight of 293.365 g/mol .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which pentachlorobenzaldehyde oxime exerts its effects remains unclear.
- Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
29450-63-3 |
|---|---|
Molecular Formula |
C7H2Cl5NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H2Cl5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H |
InChI Key |
PNMGPRJUKKTPSV-UHFFFAOYSA-N |
Canonical SMILES |
C(=NO)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)
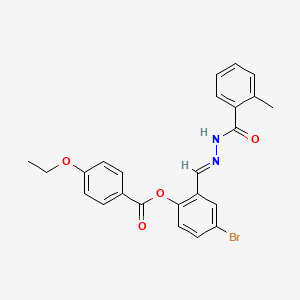



![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
![4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011575.png)
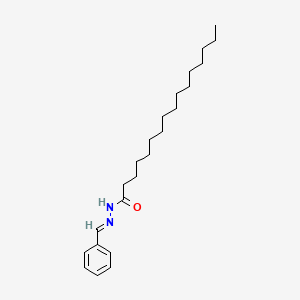

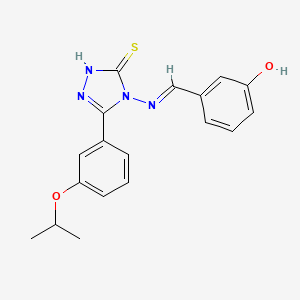
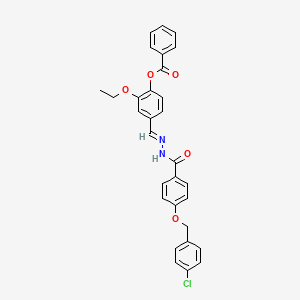
![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)
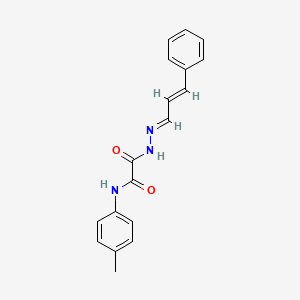
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)
